Dnp-fad
CAS No.: 73121-99-0
Cat. No.: VC1582782
Molecular Formula: C39H48N12O19P2
Molecular Weight: 1050.8 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 73121-99-0 |
|---|---|
| Molecular Formula | C39H48N12O19P2 |
| Molecular Weight | 1050.8 g/mol |
| IUPAC Name | [[(2S,3R,4R)-5-(7,8-dimethyl-2,4-dioxobenzo[g]pteridin-10-yl)-2,3,4-trihydroxypentoxy]-hydroxyphosphoryl] [(2R,3S,4R,5R)-5-[6-[6-(2,4-dinitroanilino)hexylamino]purin-9-yl]-4-hydroxy-2-(hydroxymethyl)oxolan-3-yl] hydrogen phosphate |
| Standard InChI | InChI=1S/C39H48N12O19P2/c1-19-11-23-24(12-20(19)2)48(36-30(45-23)37(57)47-39(58)46-36)14-26(53)31(55)27(54)16-67-71(63,64)70-72(65,66)69-33-28(15-52)68-38(32(33)56)49-18-44-29-34(42-17-43-35(29)49)41-10-6-4-3-5-9-40-22-8-7-21(50(59)60)13-25(22)51(61)62/h7-8,11-13,17-18,26-28,31-33,38,40,52-56H,3-6,9-10,14-16H2,1-2H3,(H,63,64)(H,65,66)(H,41,42,43)(H,47,57,58)/t26-,27+,28-,31-,32-,33-,38-/m1/s1 |
| Standard InChI Key | NYKTUWQZGBKDBC-ODTKMWLQSA-N |
| Isomeric SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)C[C@H]([C@H]([C@H](COP(=O)(O)OP(=O)(O)O[C@@H]4[C@H](O[C@H]([C@@H]4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O |
| SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O |
| Canonical SMILES | CC1=CC2=C(C=C1C)N(C3=NC(=O)NC(=O)C3=N2)CC(C(C(COP(=O)(O)OP(=O)(O)OC4C(OC(C4O)N5C=NC6=C(N=CN=C65)NCCCCCCNC7=C(C=C(C=C7)[N+](=O)[O-])[N+](=O)[O-])CO)O)O)O |
Introduction
Chemical Structure and Properties of DNP-FAD
Molecular Structure
DNP-FAD features the core FAD structure with the addition of a 2,4-dinitrophenyl group connected to the adenine portion via a 6-aminohexyl linker. The base FAD structure includes:
-
A flavin moiety (isoalloxazine ring) derived from riboflavin
-
A ribitol phosphate chain
-
An adenosine diphosphate (ADP) component
-
The modification site at the N6 position of adenine where the DNP group attaches
The DNP group consists of a benzene ring with two nitro (NO₂) groups at positions 2 and 4, providing a distinctive chemical signature that facilitates recognition by specific antibodies. This structural modification is critical for the compound's application in immunoassay systems.
Comparative Properties
The integration of the DNP group with FAD creates a molecule with properties distinct from unmodified FAD, as outlined in the following table:
| Property | Unmodified FAD | DNP-FAD |
|---|---|---|
| Full Chemical Name | Flavin Adenine Dinucleotide | Flavin N6-(N'-2,4-dinitrophenyl-6-aminohexyl)adenine dinucleotide |
| CAS Registry Number | 146-14-5 (for FAD) | Not specified in available literature |
| Primary Function | Coenzyme in metabolic redox reactions | Prosthetic group derivative in immunoassay applications |
| Antibody Recognition | Limited | Enhanced through DNP group |
| Apoenzyme Interaction | Standard interaction with various enzymes | Specifically designed for glucose oxidase apoenzyme binding |
| Application Focus | Metabolic processes and electron transport | Analytical detection systems and immunoassays |
The chemical modification creates a bifunctional molecule where the DNP portion can interact with anti-DNP antibodies while the FAD portion maintains the ability to reconstitute with apoenzymes, particularly glucose oxidase apoenzyme .
Applications in Analytical Chemistry
Reagent Strip Development
Researchers have successfully developed PGLIA reagent strips using DNP-FAD, demonstrating the practical application of this compound in portable diagnostic devices. The strips are prepared through sequential impregnation of filter paper with:
-
An acetone solution of indicator (3,3',5,5'-tetramethylbenzidine)
-
An aqueous solution containing glucose oxidase apoenzyme, color generation system components, stabilizers, and antibody to DNP
This preparation process is carefully designed to prevent premature interaction of immunoassay components while allowing effective antibody binding during the actual test. The resulting test strips provide a quantitative color response to DNP-caproate concentrations in the range of 1 to 8 μmol/L, demonstrating the analytical utility of this approach .
Extended Applications in Drug Monitoring
Beyond the model system using DNP-caproate, researchers have extended the application of DNP-FAD-based PGLIA reagent strips to clinically relevant analytes. Prototype strips for detecting theophylline and phenytoin have been successfully developed by substituting the appropriate FAD derivative and antibody for the corresponding reagents in the DNP model system . This demonstrates the versatility of the DNP-FAD platform for developing various diagnostic applications.
Research Findings and Performance Metrics
Analytical Performance
Research on DNP-FAD-based PGLIA systems has yielded significant findings regarding analytical performance. The quantitative color response of reagent strips to DNP-caproate concentrations in the range of 1 to 8 μmol/L demonstrates the sensitivity and dynamic range of this analytical approach. This sensitivity is particularly important for applications where detection of low concentrations of analytes is required .
The effectiveness of DNP-FAD in PGLIA is attributed to its dual functionality:
-
The DNP portion serves as a recognition element for anti-DNP antibodies
-
The FAD portion enables reconstitution with glucose oxidase apoenzyme, initiating the signal generation pathway
Comparative Analysis with Other Immunoassay Techniques
DNP-FAD-based PGLIA presents several advantages compared to other immunoassay techniques. Unlike traditional enzyme-linked immunosorbent assays (ELISAs) that require multiple washing and separation steps, PGLIA is a homogeneous assay that can be performed without separation steps. This simplicity enables rapid testing formats such as reagent strips that provide results within minutes rather than hours .
Future Perspectives and Research Directions
Emerging Applications
DNP-FAD technology continues to evolve, with potential applications extending beyond the currently established diagnostic uses. Potential future directions include:
-
Integration with digital health platforms for quantitative analysis
-
Expansion of analyte panels to include additional therapeutic drugs, biomarkers, and environmental contaminants
-
Development of multiplexed detection systems using various FAD derivatives
-
Application in point-of-care testing systems for resource-limited settings
Technical Advancements
Several technical improvements are being explored to enhance the performance of DNP-FAD-based analytical systems:
-
Optimization of reagent formulations to improve stability and shelf-life
-
Development of enhanced signal amplification methods for increased sensitivity
-
Investigation of alternative matrices for reagent strip substrates
-
Integration with smartphone-based readers for quantitative analysis
Challenges and Limitations
Despite its advantages, DNP-FAD technology faces several challenges that current research aims to address:
-
Potential interference from matrix components in complex biological samples
-
Stability of reagents under various storage and use conditions
-
Standardization of manufacturing processes for consistent performance
-
Expanding the dynamic range to accommodate wider concentration ranges of analytes
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume